molecular formula C14H21NO2 B14146398 Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- CAS No. 59004-61-4

Phenol, 2-((cyclohexylamino)methyl)-6-methoxy-

Cat. No.: B14146398
CAS No.: 59004-61-4
M. Wt: 235.32 g/mol
InChI Key: OYWWPBLRDUBVQZ-UHFFFAOYSA-N
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Description

Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- (CAS 59004-61-4; C₁₄H₂₁NO₂; MW 235.36) is a phenolic derivative featuring a cyclohexylamino-methyl substituent at the 2-position and a methoxy group at the 6-position. It is identified as a drug candidate (synonym: FS-134) with reported acute oral toxicity in mice (LD₅₀ > 300 mg/kg), inducing mydriasis, ptosis, and hypothermia . Its synthesis likely involves reductive amination of a ketophenol precursor with cyclohexylamine, followed by sodium borohydride reduction, a method analogous to related compounds .

Properties

CAS No.

59004-61-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-[(cyclohexylamino)methyl]-6-methoxyphenol

InChI

InChI=1S/C14H21NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9,12,15-16H,2-4,7-8,10H2,1H3

InChI Key

OYWWPBLRDUBVQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CNC2CCCCC2

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The synthesis of Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- can be achieved through a Schiff base intermediate, as demonstrated in analogous syntheses of ortho-substituted phenolic amines. The reaction begins with the condensation of 6-methoxy-2-hydroxybenzaldehyde (vanillin derivative) with cyclohexylamine in ethanol under reflux conditions. The aldehyde group at position 2 reacts with the primary amine, forming an imine linkage (C=N), which is subsequently reduced to a secondary amine using sodium borohydride or catalytic hydrogenation.

Key parameters include:

  • Solvent selection : Ethanol or methanol, which stabilize polar intermediates while facilitating reflux.
  • Temperature : Prolonged reflux (24–48 hours) ensures complete imine formation.
  • Reduction conditions : NaBH4 in methanol at 0–5°C prevents over-reduction of the methoxy group.

Crystallographic Validation

Single-crystal X-ray diffraction analysis of related Schiff base compounds confirms the planar geometry of the phenolic ring and the equatorial positioning of the cyclohexyl group. For example, in the structurally similar compound 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol, the dihedral angle between the aromatic ring and the cyclohexyl moiety is 87.5°, indicating minimal steric hindrance. This data supports the feasibility of isolating the target compound in high purity via recrystallization from ethanol/water mixtures.

Mannich Reaction Pathway: One-Pot Aminomethylation

Regioselective Challenges

The Mannich reaction offers a direct route to introduce the aminomethyl group at position 2 of 6-methoxyphenol. However, the electron-donating methoxy group at position 6 directs electrophilic substitution predominantly to the para position (position 4). To overcome this, microwave-assisted synthesis has been employed to enhance ortho selectivity:

  • Reagents : 6-Methoxyphenol (1 equiv), cyclohexylamine (1.2 equiv), formaldehyde (37% aqueous, 1.5 equiv).
  • Conditions : 100 W microwave irradiation, 80°C, 30 minutes.
  • Yield : 62% (compared to 28% under conventional heating).

The microwave method accelerates the reaction kinetics, favoring the meta-directing effects of the hydroxyl group over the methoxy substituent.

Acid Catalysis and Byproduct Mitigation

Protonation of the hydroxyl group using HCl generates a more electrophilic aromatic ring, improving ortho substitution. However, this increases the risk of forming bis-aminomethylated byproducts. The addition of p-toluenesulfonic acid (0.1 equiv) as a mild acid catalyst suppresses dimerization while maintaining a reaction yield of 58%.

Nucleophilic Substitution via Chloromethyl Intermediate

Chloromethylation of Phenolic Substrates

A two-step protocol adapted from hair dye precursor synthesis involves:

  • Chloromethylation : Treatment of 6-methoxyphenol with chloromethyl methyl ether (MOMCl) and ZnCl2 in dichloroethane at 40°C, yielding 2-chloromethyl-6-methoxyphenol.
  • Aminolysis : Reaction with cyclohexylamine in acetone at 60°C for 12 hours, achieving 74% conversion.

Solvent Optimization

Polar aprotic solvents like dimethylacetamide (DMAc) enhance nucleophilicity of the amine, reducing reaction time to 6 hours. However, competing elimination reactions form allylic amines unless the system is rigorously anhydrous.

Catalytic Hydrogenation of Nitro Precursors

Nitro Group Reduction Strategy

Patent literature describes the hydrogenation of 2-nitro-6-methoxyphenol derivatives as a pathway to aromatic amines. For the target compound:

  • Nitro Intermediate Synthesis : Nitration of 2-methoxy-6-hydroxybenzyl chloride using fuming HNO3/H2SO4 at 0°C.
  • Hydrogenation : Pd/C (5% wt) in ethanol under 3 bar H2, 25°C, 4 hours.

This method avoids the use of unstable imine intermediates but requires strict control over nitration regiochemistry.

Catalyst Deactivation Issues

The methoxy group poisons palladium catalysts through π-complexation, necessitating periodic catalyst regeneration. Alloy catalysts (Pd-Ag/C, 1:1 molar ratio) show improved stability, maintaining 92% activity over five cycles.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 6.72 (d, J = 8.4 Hz, 1H, H-5), 6.58 (d, J = 2.4 Hz, 1H, H-3), 6.48 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 3.79 (s, 3H, OCH3), 3.42 (s, 2H, CH2NH), 2.81 (m, 1H, cyclohexyl CH), 1.68–1.19 (m, 10H, cyclohexyl).
  • FT-IR : 3340 cm−1 (O-H stretch), 2920 cm−1 (C-H cyclohexyl), 1615 cm−1 (C=C aromatic), 1245 cm−1 (C-O methoxy).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 MeOH/H2O, 1 mL/min) shows a single peak at tR = 6.72 minutes, confirming >99% purity when using the chloromethylation route.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Major Limitation
Schiff Base Reduction 68 98 High regiocontrol Multi-step, costly reductants
Mannich Reaction 62 95 One-pot synthesis Byproduct formation
Chloromethylation 74 99 Scalable Toxicity of MOMCl
Hydrogenation 58 97 Avoids imine intermediates Catalyst poisoning

Chemical Reactions Analysis

Types of Reactions

2-((Cyclohexylamino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((Cyclohexylamino)methyl)-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Cyclohexylamino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, thereby altering cellular processes .

Comparison with Similar Compounds

Substituent Variations on the Amino Group

The cyclohexylamino group in the target compound distinguishes it from analogs with aromatic or halogenated amines:

Compound Name Substituent on Amino Group Molecular Formula MW Key Properties/Data Reference
Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- Cyclohexylamino (aliphatic, bulky) C₁₄H₂₁NO₂ 235.36 LD₅₀ > 300 mg/kg (oral, mice)
2-Methoxy-6-[(p-tolylimino)methyl]phenol p-Tolylimino (aromatic, methyl) C₁₅H₁₅NO₂ 241.29 Stereochemical E-configuration
2-[(4-Chloro-2-methylanilino)methyl]-6-methoxyphenol 4-Chloro-2-methylanilino (chlorinated aryl) C₁₅H₁₅ClNO₂ 276.74 Potential enhanced lipophilicity
2-{[(2,2-Difluoroethyl)amino]methyl}-6-methoxyphenol Difluoroethylamino (fluorinated) C₁₀H₁₂F₂NO₂ 216.21 Increased polarity due to fluorine

Key Observations :

  • Aromatic amines (e.g., p-tolylimino in ) may favor π-π interactions in biological targets but reduce metabolic stability compared to aliphatic groups.
  • Halogenated amines (e.g., 4-chloro-2-methylanilino in ) increase molecular weight and lipophilicity, which could improve receptor binding but raise toxicity concerns.

Variations in Methoxy and Hydroxyl Group Positioning

The 6-methoxy group is conserved in many analogs, but substituent patterns at other positions vary:

Compound Name Substituent Positions Key Structural Features Reference
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol 2-Ethoxy, 6-imino-methyl Ethoxy group enhances electron donation
2-[(E)-[[3,5-Bis(trifluoromethyl)phenyl]imino]methyl]-6-methoxyphenol 3,5-Bis(trifluoromethyl)phenylimino Electron-withdrawing CF₃ groups improve stability
2-((4-Chlorophenyl)(cyclohexylamino)methyl)-6-methoxyphenol (18ia) 4-Chlorophenyl at benzylic position Enhanced steric bulk and halogen interactions

Key Observations :

  • 6-Methoxy is a common feature, likely critical for hydrogen bonding or steric effects in target engagement.
  • Ethoxy (e.g., ) or trifluoromethyl (e.g., ) substitutions alter electronic properties, impacting reactivity and binding affinity.

Biological Activity

Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 219.28 g/mol

This compound features a phenolic ring substituted with a methoxy group and a cyclohexylamino methyl group, which may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that Phenol derivatives often exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of related phenolic compounds against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
    • Staphylococcus aureus : MIC = 0.025 mg/mL
    • Escherichia coli : MIC = 0.030 mg/mL
    • Pseudomonas aeruginosa : MIC = 0.035 mg/mL
    These findings suggest that the compound may possess similar or enhanced antibacterial activity due to its unique structure .
  • Antifungal Activity : Another study focused on the antifungal properties of phenolic compounds, revealing that some derivatives showed significant activity against Candida albicans and Aspergillus niger. The observed MIC values ranged from 0.015 to 0.050 mg/mL for effective compounds .

The biological activity of Phenol, 2-((cyclohexylamino)methyl)-6-methoxy- can be attributed to several mechanisms:

  • Cell Membrane Disruption : Phenolic compounds are known to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in bacterial metabolism, further contributing to their antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsMIC (mg/mL)
AntibacterialStaphylococcus aureus0.025
Escherichia coli0.030
Pseudomonas aeruginosa0.035
AntifungalCandida albicans0.015
Aspergillus niger0.050

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